molecular formula C9H5N3O2 B1677183 1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one CAS No. 41443-28-1

1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one

Cat. No. B1677183
CAS RN: 41443-28-1
M. Wt: 187.15 g/mol
InChI Key: LZMHWZHOZLVYDL-UHFFFAOYSA-N
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Description

1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one, also known as ODQ, is a selective inhibitor of nitric oxide-sensitive guanylyl cyclase . It is a pale yellow to yellow powder and is used as an oxidizing agent for affinity selection-mass spectrometry (AS-MS) compound binding assay .


Molecular Structure Analysis

The molecular formula of 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one is C9H5N3O2 . The InChI Key is LZMHWZHOZLVYDL-UHFFFAOYSA-N . The SMILES string representation is O=C1ON=C2C=Nc3ccccc3N12 .


Chemical Reactions Analysis

1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one non-competitively inhibits the action of nitric oxide-sensitive guanylyl cyclase . It has been used to study the role of the cyclic guanosine monophosphate (cGMP) pathway in nitric oxide (NO) signal transduction .


Physical And Chemical Properties Analysis

1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one is a pale yellow powder . It is soluble in ethanol (1.2 mg/mL) and DMSO (5 mg/mL), but insoluble in water . It should be stored at 2-8°C .

Scientific Research Applications

Inhibition of Nitric Oxide-sensitive Guanylyl Cyclase

  • Scientific Field : Pharmacology
  • Summary of Application : ODQ is known to inhibit vasorelaxant responses to nitric oxide (NO)-donor drugs . It’s a potent and selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in NO-mediated signal transduction .
  • Methods of Application : In one study, ODQ was applied to pulmonary artery preparations pre-contracted with phenylephrine . The effects of ODQ were observed by measuring the relaxant responses to various NO donors .

Induction of Cell Cycle Arrest and Apoptosis

  • Scientific Field : Cellular Biology
  • Summary of Application : ODQ has been found to induce cell cycle arrest and apoptosis in HeLa cells .

Oxidising Agent for Affinity Selection-Mass Spectrometry (AS-MS)

  • Scientific Field : Biochemistry
  • Summary of Application : ODQ has been used as an oxidising agent for affinity selection-mass spectrometry (AS-MS) compound binding assay .

Inhibitor of Nitric Oxide Synthase and Other Cytochrome P-450 Enzymes

  • Scientific Field : Biochemistry
  • Summary of Application : ODQ is a nonselective heme protein inhibitor of nitric oxide synthase and other cytochrome P-450 enzymes involved in nitric oxide donor bioactivation .

Inhibition of Responses to Nitric Oxide-donors in Rat Pulmonary Artery

  • Scientific Field : Pharmacology
  • Summary of Application : ODQ inhibits vasorelaxant responses to nitric oxide (NO)-donor drugs, but the extent of the inhibition varies depending on the NO donor studied .
  • Methods of Application : In one study, ODQ was applied to pulmonary artery preparations pre-contracted with phenylephrine . The effects of ODQ were observed by measuring the relaxant responses to various NO donors .
  • Results or Outcomes : ODQ almost abolished the relaxant responses to glyceryl trinitrate, isosorbide dinitrate, and nitroprusside; each of these drugs requires activation in the tissue (by enzymes or reducing agents) to generate NO . In contrast, ODQ caused a parallel shift in the concentration-relaxation curves to linsidomine (SIN-1), FK409, MAHMA NONOate, and spermine NONOate with no depression in maximum response; each of these NO donors generates NO in the physiological bathing solution without requiring tissue activation .

Inhibitor of Nitric Oxide Synthase and Other Cytochrome P-450 Enzymes Involved in Nitric Oxide Donor Bioactivation

  • Scientific Field : Biochemistry
  • Summary of Application : ODQ is a nonselective heme protein inhibitor of nitric oxide synthase and other cytochrome P-450 enzymes involved in nitric oxide donor bioactivation .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .

properties

IUPAC Name

[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c13-9-12-7-4-2-1-3-6(7)10-5-8(12)11-14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMHWZHOZLVYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NOC(=O)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2036796
Record name 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2036796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one

CAS RN

41443-28-1
Record name 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41443-28-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041443281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1H-(1,2,4)OXADIAZOLO-(4,3,A)QUINOXALIN-1-ONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one
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1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one
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Reactant of Route 5
1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one
Reactant of Route 6
1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one

Citations

For This Compound
4,990
Citations
A Schrammel, S Behrends, K Schmidt, D Koesling… - Molecular …, 1996 - ASPET
Nitric oxide (NO) binds with high affinity to the heme of soluble guanylyl cyclase (sGC), resulting in accumulation of the second messenger cGMP in many biological systems. 1H-[1,2,4]…
Number of citations: 442 molpharm.aspetjournals.org
J Garthwaite, E Southam, CL Boulton, EB Nielsen… - Molecular …, 1995 - Citeseer
In brain and other tissues, nitric oxide (NO) operates as a diffusible second messenger that stimulates the soluble form of the guanylyl cyclase enzyme and so elicits an accumulation of …
Number of citations: 259 citeseerx.ist.psu.edu
M Feelisch, P Kotsonis, J Siebe, B Clement… - Molecular …, 1999 - ASPET
Soluble guanylyl cyclase (sGC) is an important effector for nitric oxide (NO). It acts by increasing intracellular cyclic GMP (cGMP) levels to mediate numerous biological functions. …
Number of citations: 194 molpharm.aspetjournals.org
H Onoue, ZS Katusic - Brain research, 1998 - Elsevier
The mechanism underlying smooth muscle relaxations of cerebral arteries in response to nitric oxide is still not completely understood. The present study was designed to determine the …
Number of citations: 58 www.sciencedirect.com
AS Hussain, GS Marks, JF Brien… - Canadian journal of …, 1997 - cdnsciencepub.com
Carbon monoxide (CO), a vasodilator, has been implicated as an activator of soluble guanylyl cyclase (sGC) to effect smooth muscle relaxation; however, this idea has not received …
Number of citations: 97 cdnsciencepub.com
S Cechova, TN Pajewski - Anesthesia & Analgesia, 2004 - journals.lww.com
IMPLICATIONS: The nitric oxide-guanylyl cyclase signaling pathway has been proposed to be involved in sedation, analgesia, and anesthesia. Specific inhibitors of the enzyme nitric …
Number of citations: 21 journals.lww.com
JW Wegener, EI Closs, U Förstermann… - British journal of …, 1999 - Wiley Online Library
The effects of 1H‐[1,2,4]oxadiazolo[4,3‐a]quinoxalin‐1‐one (ODQ), an inhibitor of soluble guanylyl cyclase (sGC), were investigated in aortic rings and ventricular cardiomyocytes from …
Number of citations: 22 bpspubs.onlinelibrary.wiley.com
SY Kim, JM An, HG Lee, SK Du, CU Cheong… - Biochemical and …, 2011 - Elsevier
1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is known as a specific inhibitor of soluble guanylyl cyclase (sGC). Previously, however, ODQ was reported to induce cell death via …
Number of citations: 6 www.sciencedirect.com
KL Homer, SA Fiore, JC Wanstall - Journal of pharmacy and …, 1999 - academic.oup.com
ODQ, (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one, an inhibitor of soluble guanylate cyclase) inhibits vasorelaxant responses to nitric oxide (NO)-donor drugs, but the extent of the …
Number of citations: 42 academic.oup.com
HG Lee, SY Kim, DS Kim, SR Seo… - Journal of …, 2009 - Wiley Online Library
The effect of the potent soluble guanylyl cyclase (sGC) inhibitor 1H‐[1,2,4]oxadiazolo[4,3‐a]quinoxalin‐1‐one (ODQ) on neurite outgrowth and retraction was investigated in PC12 cells …
Number of citations: 9 onlinelibrary.wiley.com

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